molecular formula C10H14O2 B14464998 4-(3-Oxocyclohexyl)but-2-enal CAS No. 66538-48-5

4-(3-Oxocyclohexyl)but-2-enal

Cat. No.: B14464998
CAS No.: 66538-48-5
M. Wt: 166.22 g/mol
InChI Key: CQGUCOWIKFTIQC-UHFFFAOYSA-N
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Description

4-(3-Oxocyclohexyl)but-2-enal is an organic compound characterized by a cyclohexane ring with a ketone group at the third position and an enal (alkene and aldehyde) group at the fourth position. This compound is of interest due to its unique structure, which combines both cyclic and unsaturated aldehyde functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxocyclohexyl)but-2-enal typically involves the aldol condensation of cyclohexanone with crotonaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate ion from cyclohexanone, which then reacts with crotonaldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxocyclohexyl)but-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The enal group can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: 4-(3-Oxocyclohexyl)butanoic acid

    Reduction: 4-(3-Hydroxycyclohexyl)but-2-enol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(3-Oxocyclohexyl)but-2-enal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Oxocyclohexyl)but-2-enal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The enal group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated aldehyde. These reactions are crucial in the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple cyclic ketone that lacks the enal functionality.

    Crotonaldehyde: An α,β-unsaturated aldehyde without the cyclohexane ring.

    4-(3-Hydroxycyclohexyl)but-2-enal: A reduced form of 4-(3-Oxocyclohexyl)but-2-enal.

Uniqueness

This compound is unique due to its combination of a cyclohexane ring, a ketone group, and an enal group. This structural diversity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and research.

Properties

CAS No.

66538-48-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-(3-oxocyclohexyl)but-2-enal

InChI

InChI=1S/C10H14O2/c11-7-2-1-4-9-5-3-6-10(12)8-9/h1-2,7,9H,3-6,8H2

InChI Key

CQGUCOWIKFTIQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)CC=CC=O

Origin of Product

United States

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